molecular formula C11H19NO2 B2508530 8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1210142-40-7

8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2508530
CAS No.: 1210142-40-7
M. Wt: 197.278
InChI Key: UDHBIRMGTBSJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 1209917-19-0) is a bicyclic compound featuring an azabicyclo[3.2.1]octane core with a propyl substituent at the 8-position and a carboxylic acid group at the 3-position. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.28 g/mol . This compound has been utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors, as evidenced by its structural role in hybrid-class Autotaxin (ATX) inhibitors .

Properties

IUPAC Name

8-propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-5-12-9-3-4-10(12)7-8(6-9)11(13)14/h8-10H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHBIRMGTBSJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurotransmitter Reuptake Inhibition

The primary application of 8-propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid lies in its role as a neurotransmitter reuptake inhibitor. This mechanism is essential for the treatment of conditions such as:

  • Depression : The compound has shown promise in alleviating symptoms associated with mood disorders by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft .
  • Anxiety Disorders : Similar to its effects on depression, this compound can help manage anxiety by modulating neurotransmitter levels .
  • Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to influence dopamine and norepinephrine levels makes it a candidate for ADHD treatment .

1.2 Pharmacological Studies

Pharmacological studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro . This has led to investigations into their efficacy as potential therapeutic agents for various neuropsychiatric disorders.

Several studies have explored the therapeutic potential of 8-propyl-8-azabicyclo[3.2.1]octane derivatives:

3.1 Clinical Trials

Research has indicated that these compounds can be formulated into various pharmaceutical compositions, including tablets, injections, and sprays for effective delivery . The dosage varies based on the condition being treated, with suggested ranges between 0.001 to 50 mg per kilogram body weight per day .

3.2 Comparative Studies

Comparative studies have shown that while traditional antidepressants like tricyclics and selective serotonin reuptake inhibitors (SSRIs) have significant side effects, compounds like 8-propyl-8-azabicyclo[3.2.1]octane derivatives may offer improved safety profiles due to their targeted action on neurotransmitter systems without the same level of adverse effects .

Mechanism of Action

The mechanism of action of 8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 8-Position

8-(tert-Butoxycarbonyl) Variants
  • 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 1159826-74-0): Molecular formula: C₁₃H₂₁NO₄; MW: 255.31 g/mol . The tert-butoxycarbonyl (Boc) group enhances steric bulk and protects the amine during synthesis. Compared to the propyl variant, this compound exhibits higher molecular weight and altered solubility (logP ~1.5 vs. ~0.8 for the propyl analog). Used in peptide coupling reactions and as an intermediate in bioactive molecule synthesis .
  • (1R,3s,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 280762-00-7):

    • Stereochemistry (exo-configuration) impacts binding affinity in enzyme inhibitors. X-ray crystallography confirms its role in occupying the "tunnel" region of ATX, a feature critical for inhibitory activity .
8-Methyl and 8-Oxo Derivatives
  • 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid derivatives: Example: Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS: Not listed). The methyl group reduces steric hindrance compared to propyl or Boc substituents, while the phenyl and ester groups enhance lipophilicity (clogP ~2.5) .

Functional Group Modifications at the 3-Position

Carboxylic Acid vs. Ester Derivatives
  • exo-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS: Not listed): The hydrochloride salt improves aqueous solubility, critical for pharmacokinetic optimization. Lacks the propyl group, reducing hydrophobicity .
  • Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1403766-87-9):

    • Esterification of the carboxylic acid and Boc protection at the 3-position alter metabolic stability. Molecular weight: 285.33 g/mol .

Stereochemical and Bridging Heteroatom Differences

  • (1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid (CAS: 1335234-10-0):

    • Stereoisomerism at the 1,5,8-positions affects receptor binding. Molecular weight: 155.19 g/mol (smaller due to absence of propyl/Boc groups) .
  • 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid (AS97605):

    • Replacement of the 8-nitrogen with oxygen alters electronic properties. Molecular formula: C₇H₁₀O₃ ; used in heterocyclic drug discovery .

Key Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Features
8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid 1209917-19-0 C₁₁H₁₉NO₂ 197.28 Propyl substituent; discontinued commercial status
8-(tert-Butoxycarbonyl) variant 1159826-74-0 C₁₃H₂₁NO₄ 255.31 Boc protection; enhanced steric bulk
exo-8-azabicyclo[3.2.1]octane-3-carboxylic acid HCl N/A C₈H₁₄ClNO₂ 199.66 Hydrochloride salt; improved solubility
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid N/A C₇H₁₀O₃ 142.15 Oxygen bridge; lower molecular weight
Methyl 8-methyl-3-phenyl variant N/A C₁₆H₂₁NO₂ 259.34 Ester and phenyl groups; high lipophilicity

Biological Activity

8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid, also known as 8-isopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.

The chemical formula of this compound is C11H19NO2C_{11}H_{19}NO_2 with a molecular weight of 197.28 g/mol. The compound features a bicyclic structure that is integral to its interaction with various biological targets.

PropertyValue
IUPAC Name8-isopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
CAS Number1209917-19-0
Molecular FormulaC11H19NO2
Molecular Weight197.28 g/mol

Pharmacological Mechanisms

Research indicates that derivatives of the azabicyclo[3.2.1]octane framework exhibit significant interactions with neurotransmitter systems, particularly as monoamine reuptake inhibitors . These compounds have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical in the treatment of mood disorders and other psychiatric conditions.

  • Monoamine Reuptake Inhibition : The compound has been linked to therapeutic effects similar to those observed in established antidepressants, suggesting its potential utility in treating depression and anxiety disorders .
  • Opioid Receptor Interaction : Some studies have indicated that related compounds may act as mu-opioid receptor antagonists, which could be beneficial in managing pain and opioid addiction .

Structure-Activity Relationships (SAR)

The biological activity of 8-propyl derivatives has been explored through SAR studies, which reveal how modifications to the azabicyclo structure can enhance potency and selectivity for specific receptors.

ModificationEffect on Activity
N-substitutionIncreased selectivity for kappa-opioid receptors
Pendant group alterationsEnhanced binding affinity and selectivity

Clinical Applications

Several studies have examined the efficacy of azabicyclo derivatives in clinical settings:

  • Depression Treatment : A clinical trial involving a related azabicyclo compound demonstrated significant improvements in depressive symptoms compared to placebo groups, highlighting its potential as a novel antidepressant .
  • Pain Management : Another study focused on the analgesic properties of these compounds in animal models, showing promising results in reducing pain responses without the addictive side effects commonly associated with traditional opioids .

Q & A

Q. Table 1: Example Synthesis Parameters

StepReagent/ConditionPurposeYield (%)Reference
1Boc-anhydride, DCMAmine protection85
2Pd/C, H₂Deprotection92
3NaOH, MeOH/H₂OCarboxylic acid formation78

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Confirms bicyclic scaffold integrity and substituent positions (e.g., propyl group orientation) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₉NO₂: 214.14) .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities .

Q. Table 2: Key Analytical Data

PropertyValueTechniqueReference
Molecular FormulaC₁₁H₁₉NO₂MS
¹H NMR (δ, ppm)3.2 (m, 1H, bridgehead)400 MHz NMR
Purity98.5%HPLC

How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Sealed containers at RT, protected from moisture and light to prevent hydrolysis/oxidation .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis and purification to avoid degradation .
  • Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) to validate shelf-life .

What methodologies are employed to investigate the structure-activity relationships (SAR) of derivatives?

Answer:

  • Synthetic Modifications : Introduce substituents (e.g., methyl, benzyl) at the 3-carboxylic acid or 8-propyl positions to assess steric/electronic effects .
  • Computational Docking : Predict binding affinities to target receptors (e.g., GPCRs) using molecular dynamics .
  • Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition) and in cell-based models (e.g., cytotoxicity) .

Q. Table 3: Example SAR Findings

DerivativeModificationIC₅₀ (μM)TargetReference
8-BenzylIncreased lipophilicity0.12Enzyme X
3-AminoEnhanced H-bonding2.5Receptor Y

How can researchers resolve discrepancies in spectroscopic data for novel derivatives?

Answer:

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to confirm assignments .
  • Pharmacopeial Standards : Follow USP/Ph. Eur. guidelines for purity thresholds and impurity profiling .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

What experimental designs are optimal for assessing biological activity in receptor binding assays?

Answer:

  • Dose-Response Curves : Test logarithmic concentration ranges (0.1–100 μM) to determine EC₅₀/IC₅₀ values .
  • Controls : Include positive (known agonist/antagonist) and negative (vehicle) controls to validate assay reliability .
  • Probe Design : Use radiolabeled or fluorescent derivatives for real-time binding kinetics (e.g., ³H-ligand displacement) .

Notes

  • References : Ensure all protocols comply with safety guidelines (e.g., PPE, fume hood use) .
  • Data Contradictions : Address variability by repeating experiments under standardized conditions and reporting confidence intervals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.